molecular formula C14H16BrNOS B14181271 Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide CAS No. 859158-05-7

Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide

Cat. No.: B14181271
CAS No.: 859158-05-7
M. Wt: 326.25 g/mol
InChI Key: OYEJZXGZGNIMPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide is a chemical compound belonging to the thiazolium family. Thiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with methyl and phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide typically involves the reaction of 4,5-dimethylthiazole with 1-methyl-2-oxo-2-phenylethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolium derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolium, 2,4-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide
  • Thiazolium, 2,4,5-trimethyl-3-(2-oxo-2-phenylethyl)-, bromide
  • 2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylpropan-1-one, bromide

Uniqueness

Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

859158-05-7

Molecular Formula

C14H16BrNOS

Molecular Weight

326.25 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylpropan-1-one;bromide

InChI

InChI=1S/C14H16NOS.BrH/c1-10-12(3)17-9-15(10)11(2)14(16)13-7-5-4-6-8-13;/h4-9,11H,1-3H3;1H/q+1;/p-1

InChI Key

OYEJZXGZGNIMPW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1C(C)C(=O)C2=CC=CC=C2)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.